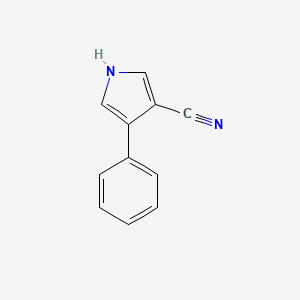

4-phenyl-1H-pyrrole-3-carbonitrile

Description

BenchChem offers high-quality 4-phenyl-1H-pyrrole-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-phenyl-1H-pyrrole-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-phenyl-1H-pyrrole-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2/c12-6-10-7-13-8-11(10)9-4-2-1-3-5-9/h1-5,7-8,13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMMCNKYHQAKJBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CNC=C2C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701297813 | |

| Record name | 4-Phenyl-1H-pyrrole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701297813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40167-37-1 | |

| Record name | 4-Phenyl-1H-pyrrole-3-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40167-37-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Phenyl-1H-pyrrole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701297813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-phenyl-1H-pyrrole-3-carbonitrile chemical structure and properties

This guide provides an in-depth technical analysis of 4-phenyl-1H-pyrrole-3-carbonitrile , a privileged heterocyclic scaffold in medicinal chemistry. It details the structural properties, validated synthetic protocols, and emerging biological applications, specifically focusing on its role in STING pathway modulation and antifungal efficacy.[1]

Synthetic Architectures, Physicochemical Profiling, and Therapeutic Frontiers [1]

Executive Summary

The 4-phenyl-1H-pyrrole-3-carbonitrile motif represents a "privileged scaffold" in drug discovery, characterized by a central pyrrole ring substituted with a lipophilic phenyl group at position 4 and an electron-withdrawing nitrile group at position 3. This specific substitution pattern imparts unique electronic properties, balancing hydrogen bond donor capability (pyrrole NH) with metabolic stability and pi-stacking potential.[1]

Recent high-impact research has elevated this scaffold from a simple intermediate to a core pharmacophore in STING (Stimulator of Interferon Genes) agonists for cancer immunotherapy and phenylpyrrole fungicides for agricultural protection.

Chemical Architecture & Physicochemical Profile[1]

Structural Analysis

The molecule consists of a five-membered heteroaromatic pyrrole ring. The 3-cyano group acts as a reversible covalent trap or a strong hydrogen bond acceptor, while the 4-phenyl group provides the hydrophobic bulk necessary for occupying deep binding pockets (e.g., in kinase domains or the STING dimer interface).

| Feature | Description | Function in Ligand Design |

| Core Scaffold | 1H-Pyrrole | Aromatic linker; H-bond donor (NH). |

| Position 3 | Carbonitrile (-CN) | H-bond acceptor; metabolic stability; bioisostere of carbonyls. |

| Position 4 | Phenyl Group | Hydrophobic interaction ( |

| Electronic State | Electron-rich Ring | Susceptible to electrophilic aromatic substitution (SEAr) at C2/C5. |

Key Physicochemical Descriptors

Data based on the representative 2-amino-4-phenyl-1H-pyrrole-3-carbonitrile derivative and computational models for the core.

-

Molecular Formula:

(Core) / -

LogP (Predicted): 2.3 – 2.8 (Lipophilic, membrane permeable)[1]

-

Topological Polar Surface Area (TPSA): ~39 Ų (Core)[1]

-

Solubility: High in DMSO, DMF, Methanol; Low in Water (< 0.1 mg/mL).[1]

Synthetic Methodologies

Two primary routes are established: the Van Leusen Reaction for the direct construction of the core skeleton, and Multi-Component Reactions (MCR) for highly functionalized derivatives (e.g., 2-amino variants).[1]

Protocol A: Van Leusen Pyrrole Synthesis (Core Construction)

This is the most robust method for synthesizing 3,4-disubstituted pyrroles.[1] It utilizes Tosylmethyl Isocyanide (TosMIC) as a C-N-C synthon reacting with electron-deficient alkenes.[4][5][6][7]

Target: 4-phenyl-1H-pyrrole-3-carbonitrile

Precursors: Cinnamonitrile (

Step-by-Step Protocol:

-

Preparation: Flame-dry a round-bottom flask and purge with Argon.

-

Reagents: Dissolve Cinnamonitrile (1.0 equiv, 10 mmol) and TosMIC (1.1 equiv, 11 mmol) in a mixture of anhydrous DMSO and Diethyl Ether (1:2 ratio, ~20 mL).

-

Base Addition: Prepare a suspension of Sodium Hydride (NaH) (2.0 equiv, 60% dispersion in oil) in dry ether. Add the reagent solution dropwise to the NaH suspension at 0°C.

-

Note: Hydrogen gas evolves. Ensure proper venting.

-

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

-

Quench & Workup: Dilute with water (50 mL) to precipitate the product or extract with Ethyl Acetate (3 x 30 mL). Wash organics with brine, dry over

.[1] -

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Protocol B: Three-Component Assembly (2-Amino Variant)

For the synthesis of 2-amino-4-phenyl-1H-pyrrole-3-carbonitrile , a convergent one-pot strategy is preferred.

Reagents: Phenacyl bromide, Malononitrile, Ammonium Acetate.[1] Conditions: Ethanol, Reflux, 3 hours.[1] Yield: Typically 70–85%.

Visualization: Synthetic Pathways

Caption: Figure 1. Dual synthetic pathways. Top: Van Leusen synthesis for the core scaffold. Bottom: Multi-component reaction for the 2-amino derivative.

Pharmacological & Biological Relevance[1][7][8][9][10]

STING Agonism (Immunotherapy)

A critical recent discovery identifies 1H-pyrrole-3-carbonitrile derivatives as non-nucleotide STING agonists . Unlike traditional cyclic dinucleotide (CDN) agonists, these small molecules can permeate cells more effectively.[1]

-

Mechanism: The pyrrole scaffold binds to the STING dimer interface, inducing a conformational change that mimics the binding of cGAMP. This triggers the polymerization of STING.[8]

-

Signaling Cascade: Polymerized STING recruits TBK1

Phosphorylation of IRF3 -

Therapeutic Outcome: Activation of the innate immune system to attack tumor cells ("Hot" tumor environment).

Antifungal Activity (Phenylpyrroles)

The 4-phenylpyrrole moiety is the structural anchor of the phenylpyrrole class of fungicides (e.g., Fludioxonil).

-

Target: Histidine kinase (Os-1) in the osmotic signal transduction pathway.

-

Effect: Hyperactivation of the HOG (High Osmolarity Glycerol) pathway, leading to energy drain and cell death in fungi like Botrytis cinerea.[1]

Visualization: STING Signaling Pathway

Caption: Figure 2. Mechanism of Action for Pyrrole-3-carbonitrile STING Agonists. The compound triggers the cGAS-STING-TBK1 axis.[8]

Analytical Characterization

To validate the synthesis of 4-phenyl-1H-pyrrole-3-carbonitrile , the following spectral signatures must be confirmed:

-

1H NMR (400 MHz, DMSO-d6):

-

IR Spectroscopy:

-

2210–2230 cm⁻¹: Sharp, strong band characteristic of the Nitrile (C≡N) stretch.[1]

-

3200–3400 cm⁻¹: Broad band for NH stretch.

-

-

Mass Spectrometry (ESI):

-

[M+H]⁺ peak at m/z ~169.1.

-

Handling & Stability

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The pyrrole ring is electron-rich and can undergo oxidation (darkening) upon prolonged exposure to air and light.

-

Safety: Nitrile compounds can liberate cyanide under extreme metabolic or chemical stress; handle with appropriate PPE.

-

Solubility for Bioassays: Prepare stock solutions in DMSO (up to 50 mM). Avoid aqueous buffers for long-term storage of stock solutions to prevent precipitation.

References

-

Structure-Activity Relationship Study of 1H-Pyrrole-3-carbonitrile Derivatives as STING Receptor Agonists. Source: ACS Medicinal Chemistry Letters (2023). URL:[Link][1]

-

Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs). Source: Molecules (2018).[4][9] URL:[Link][1]

-

A Multi-component Synthesis of N-Substituted 2-Amino-3-Cyano Pyrroles. Source: Royal Society of Chemistry (RSC) Advances. URL:[Link]

-

Design, Synthesis, and Antifungal Activities of Phenylpyrrole Analogues. Source: Molecules (2024).[2][10][11] URL:[Link]

-

Van Leusen Reaction Mechanism and Applications. Source: Organic Chemistry Portal. URL:[Link][1]

Sources

- 1. par.nsf.gov [par.nsf.gov]

- 2. chemscene.com [chemscene.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Structure–Activity Relationship Study of 1H-Pyrrole-3-carbonitrile Derivatives as STING Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. semanticscholar.org [semanticscholar.org]

- 10. ensince.com [ensince.com]

- 11. Pyrrole synthesis [organic-chemistry.org]

4-phenyl-1H-pyrrole-3-carbonitrile CAS number and synonyms

[1]

Chemical Identity & Physicochemical Profile[2][3]

4-phenyl-1H-pyrrole-3-carbonitrile is a heterocyclic building block characterized by a pyrrole core substituted with a phenyl ring at the C4 position and a nitrile group at the C3 position. It serves as the unsubstituted parent scaffold for the phenylpyrrole class of fungicides (e.g., Fenpiclonil, Fludioxonil) and is a validated pharmacophore in kinase inhibitor discovery.

| Property | Data |

| CAS Number | 40167-37-1 |

| IUPAC Name | 4-phenyl-1H-pyrrole-3-carbonitrile |

| Common Synonyms | 3-Cyano-4-phenylpyrrole; 4-Phenyl-3-pyrrolecarbonitrile |

| Molecular Formula | C₁₁H₈N₂ |

| Molecular Weight | 168.19 g/mol |

| Physical State | Solid (typically off-white to pale yellow crystals) |

| Solubility | Soluble in DMSO, Methanol, Ethanol, Ethyl Acetate; Insoluble in Water |

| pKa (Pyrrole NH) | ~16.5 (Calculated; weakly acidic) |

| LogP | ~2.3 (Lipophilic) |

Synthetic Architecture: The Van Leusen Protocol

The most robust and atom-economic route to 4-phenyl-1H-pyrrole-3-carbonitrile is the Van Leusen Pyrrole Synthesis . This reaction utilizes TosMIC (p-toluenesulfonylmethyl isocyanide) as a 1,3-dipole equivalent reacting with cinnamonitrile (a Michael acceptor).

Mechanistic Insight

The reaction proceeds via a base-mediated [3+2] cycloaddition. The deprotonated TosMIC species attacks the

Experimental Protocol

Note: All steps must be performed under an inert atmosphere (Nitrogen or Argon) due to the hygroscopic nature of the base and moisture sensitivity of the intermediate anion.

Reagents:

-

Substrate: Cinnamonitrile (3-phenylacrylonitrile) [1.0 equiv]

-

Reagent: TosMIC (p-Toluenesulfonylmethyl isocyanide) [1.1 equiv]

-

Base: Potassium tert-butoxide (

-BuOK) [2.0 - 2.5 equiv] -

Solvent: Anhydrous Tetrahydrofuran (THF) or DMSO/Ether mix.

Step-by-Step Methodology:

-

Preparation: Flame-dry a 3-neck round-bottom flask and flush with nitrogen. Add anhydrous THF (10 mL per mmol substrate).

-

Base Activation: Add

-BuOK to the THF and cool the suspension to 0°C in an ice bath. -

TosMIC Addition: Dissolve TosMIC in a minimal amount of anhydrous THF. Add this solution dropwise to the base suspension over 15 minutes. The mixture may turn yellow/orange, indicating anion formation.

-

Substrate Addition: Dissolve Cinnamonitrile in anhydrous THF. Add this dropwise to the reaction mixture at 0°C.

-

Cyclization: Allow the reaction to warm to room temperature (20-25°C) and stir for 2–4 hours. Monitor consumption of cinnamonitrile by TLC (Eluent: Hexane/EtOAc 3:1).

-

Quench & Workup: Quench the reaction with saturated aqueous NH₄Cl or water. Extract with Ethyl Acetate (

). -

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude residue via silica gel column chromatography (Gradient: 0-30% EtOAc in Hexanes) to yield the pure product.

Visualization of Synthesis & Mechanism[4][5][6]

The following diagram illustrates the Van Leusen pathway, highlighting the critical transition from the Michael addition to the final elimination of the sulfonyl group.

Caption: Step-wise mechanism of the Van Leusen synthesis transforming TosMIC and Cinnamonitrile into the 3,4-disubstituted pyrrole core.

Biological Applications & Mode of Action[4]

Fungicide Pharmacophore (Group III Histidine Kinase)

The 3-cyano-4-phenylpyrrole scaffold is the bioactive core of the "phenylpyrrole" class of fungicides (FRAC Code 12).

-

Mechanism: These compounds act as osmotic signal transduction disruptors. They hyperactivate the HOG1 (High Osmolarity Glycerol) MAP kinase pathway in fungi.

-

Effect: This inappropriate activation triggers the accumulation of intracellular glycerol and lipolysis, leading to cell swelling and eventual lysis (bursting) of the fungal cell.

-

Relevance: 4-phenyl-1H-pyrrole-3-carbonitrile serves as a model substrate for studying resistance mechanisms in Botrytis cinerea and Fusarium spp. without the steric bulk of the dichloro-substituents found in commercial analogs like Fenpiclonil.

Kinase Inhibition (Oncology)

In drug discovery, this scaffold is explored as a reversible inhibitor of Tyrosine Kinases (TKs). The nitrile group (CN) can act as a hydrogen bond acceptor in the ATP-binding pocket, while the phenyl ring engages in

-

Targets: EGFR, VEGFR-2, and c-Src.

-

Modification: Introduction of amino groups (e.g., 2-amino derivatives) significantly enhances potency, but the parent carbonitrile remains a critical starting point for Structure-Activity Relationship (SAR) studies.

References

-

Synthesis & CAS Verification: MolCore Chemical Data. "4-phenyl-1H-pyrrole-3-carbonitrile (CAS 40167-37-1)".

-

Van Leusen Reaction Mechanism: Van Leusen, A. M., et al. "Chemistry of sulfonylmethyl isocyanides.[1] 13. A general synthesis of pyrroles." Tetrahedron Letters, 1972.[1]

-

Experimental Protocol (TosMIC): BenchChem Technical Support. "Troubleshooting Side Reactions in Tosylmethyl Isocyanide (TosMIC) Chemistry."

-

Biological Activity (Fungicides): FRAC (Fungicide Resistance Action Committee). "Mode of Action of Phenylpyrroles (Code 12)."

-

Kinase Inhibition: Kaur, R., et al. "Recent synthetic and medicinal perspectives of pyrroles: An overview." Journal of Pharmaceutical and Chemical Sciences, 2017.[2][3]

The 3-Cyano-4-Phenylpyrrole Scaffold: A Privileged Motif in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrole nucleus is a cornerstone in the architecture of countless biologically active molecules, both natural and synthetic.[1] Among its myriad of substituted derivatives, the 3-cyano-4-phenylpyrrole scaffold has emerged as a "privileged structure" in medicinal chemistry. Its unique electronic and steric properties confer upon it the ability to interact with a diverse array of biological targets, leading to a broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the 3-cyano-4-phenylpyrrole core, delving into its synthesis, key medicinal chemistry applications, and the structure-activity relationships that govern its biological effects. This document is intended to serve as a valuable resource for researchers and drug development professionals engaged in the design and discovery of novel therapeutics.

Introduction: The Significance of the Pyrrole Scaffold

Pyrroles are five-membered nitrogen-containing heterocyclic compounds that are integral components of many natural products and pharmaceuticals.[2] The pyrrole ring system is found in complex macrocycles such as the porphyrins of heme and chlorophyll, which are fundamental to biological processes.[1] In the realm of medicinal chemistry, the pyrrole scaffold is prized for its ability to serve as a versatile template for the development of new drugs. Its derivatives have been shown to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, anticancer, and antioxidant properties.[1] The delocalization of the nitrogen lone pair of electrons within the aromatic ring gives pyrrole and its derivatives a unique electronic character, influencing their reactivity and intermolecular interactions.[1]

The 3-cyano-4-phenylpyrrole moiety, in particular, has garnered significant attention due to its frequent appearance in compounds with potent and selective biological activities. The cyano group, a strong electron-withdrawing group, and the phenyl ring, a bulky hydrophobic substituent, play crucial roles in modulating the pharmacokinetic and pharmacodynamic properties of molecules containing this scaffold.

Synthetic Strategies for the 3-Cyano-4-Phenylpyrrole Core

The construction of the polysubstituted pyrrole ring is a focal point of synthetic organic chemistry.[2] Several methodologies have been developed for the synthesis of the 3-cyano-4-phenylpyrrole scaffold, often involving multi-component reactions that allow for the rapid generation of molecular diversity.

One-Pot, Three-Component Synthesis

A prevalent and efficient method for the synthesis of N-substituted 2,3,5-functionalized 3-cyanopyrroles involves a one-pot, three-component reaction between α-hydroxyketones, oxoacetonitriles, and primary amines.[3] This reaction proceeds with high selectivity and yields under mild conditions, often using acetic acid as a catalyst in ethanol at elevated temperatures.[3]

Experimental Protocol: General Procedure for the Three-Component Synthesis of 3-Cyanopyrroles [3]

-

To a solution of the α-hydroxyketone (1.0 equiv.) in ethanol, add the oxoacetonitrile (1.0 equiv.), the primary amine (1.0 equiv.), and a catalytic amount of acetic acid.

-

Stir the reaction mixture at 70 °C for 3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Collect the precipitated product by filtration, wash with cold ethanol, and dry under vacuum to afford the desired N-substituted 3-cyanopyrrole.

Synthesis from Nitroalkenes

A two-step approach has been developed for the synthesis of polysubstituted pyrroles starting from nitroalkenes. This method involves a [4+2]-cycloaddition with enol ethers to form six-membered cyclic nitronates, followed by a reductive ring contraction using Raney Nickel in the presence of acetic acid or ethanol.[2]

Cascade Reaction of Acetaldehydes and Primary Amines

A metal-free synthesis of 1,3,4-trisubstituted pyrroles has been reported via a cascade reaction between acetaldehydes and primary amines, utilizing tert-butyl hydroperoxide (TBHP) as an oxidant.[1]

Caption: Synthetic routes to the 3-cyano-4-phenylpyrrole scaffold.

Medicinal Chemistry Applications

The 3-cyano-4-phenylpyrrole scaffold is a versatile pharmacophore that has been incorporated into a wide range of therapeutic agents. Its derivatives have demonstrated significant activity against various diseases, as detailed below.

Anticancer Activity

A significant body of research has focused on the development of 3-cyano-4-phenylpyrrole derivatives as anticancer agents.[1][4] These compounds have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of protein kinases and tubulin polymerization.[1][5]

-

Tyrosine Kinase Inhibitors: A novel series of 2-substituted-3-cyano-4-phenylpyrrole derivatives bearing sulfathiazole or sulfapyridine moieties were synthesized and evaluated for their in vitro cytotoxicity against liver (HEPG2) and breast (MCF7) cancer cell lines.[1] These compounds were found to act as tyrosine kinase inhibitors.[1]

-

Tubulin Polymerization Inhibitors: Certain pyrrolo[1,2-a]quinoline derivatives containing the cyano-substituted pyrrole ring have been identified as potent anticancer agents that induce apoptosis by inhibiting tubulin polymerization.[5] One such compound, 9a , displayed a broad spectrum of antiproliferative activity against a panel of 60 human cancer cell lines.[5]

-

Androgen Receptor Antagonists: A series of 4-phenylpyrrole derivatives were designed as novel androgen receptor (AR) antagonists for the treatment of castration-resistant prostate cancer.[6] Compound 4n , 1-{[6-chloro-5-(hydroxymethyl)pyridin-3-yl]methyl}-4-(4-cyanophenyl)-2,5-dimethyl-1H-pyrrole-3-carbonitrile, showed inhibitory effects on tumor cell growth in a mouse xenograft model of bicalutamide-resistant prostate cancer.[6]

Table 1: Anticancer Activity of Selected 3-Cyano-4-Phenylpyrrole Derivatives

| Compound | Target/Mechanism | Cancer Cell Line(s) | IC50 (µM) | Reference |

| cpd 21 | S phase arrest, apoptosis | HepG2, DU145, CT-26 | 0.5 - 0.9 | [4] |

| cpd 19 | - | MGC 80-3, HCT-116, CHO | 1.0 - 1.7 | [4] |

| Compound 100 | Anti-proliferative | K-562, MDA-MB-231 | 0.21, 0.07 | [1] |

| Compound 5a | Cytotoxic | SKOV3 | 1.20 | [7] |

| Compound 5i | Cytotoxic | SKOV3 | 1.90 | [7] |

Anti-inflammatory Activity

Inflammation is a complex biological response implicated in numerous diseases.[8] The 3-cyano-4-phenylpyrrole scaffold has served as a template for the development of novel anti-inflammatory agents, primarily targeting cyclooxygenase (COX) enzymes and pro-inflammatory cytokines.[9][10]

-

COX-2 Inhibitors: A series of N-pyrrolylcarboxylic acids have been reported as potent and selective COX-2 inhibitors.[10] Docking studies of newly synthesized pyrrolopyridines revealed a new binding pose in the COX-2 binding site.[9]

-

Cytokine Inhibitors: The pyrrole derivative L-167307 has shown potent inhibitory activity against the pro-inflammatory cytokine TNF-α.[10] Certain fused pyrrole derivatives, such as pyrrolopyridines 3i and 3l , have also demonstrated promising in vitro pro-inflammatory cytokine inhibitory activity.[9][10]

Caption: Mechanism of anti-inflammatory action.

Antimicrobial Activity

The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. Derivatives of the 3-cyano-4-phenylpyrrole scaffold have shown promise in this area, exhibiting activity against a range of bacteria and fungi.[11][12]

-

Antibacterial Activity: Several 3-amino-4-cyano-5-phenyl-1H-pyrrole-2-carboxylic acid amide derivatives have demonstrated moderate activity against both Gram-positive and Gram-negative bacteria.[11] Novel 4-phenylpyrrole-2-carboxamide derivatives have also been synthesized and evaluated for their antibacterial activity, with some compounds showing moderate activity against Escherichia coli and Pseudomonas aeruginosa.[12]

-

Antifungal Activity: While some derivatives showed no activity against fungi, others have demonstrated moderate to potent antifungal activities against pathogenic strains like Aspergillus flavus and Candida albicans.[11]

Table 2: Antimicrobial Activity of Selected 3-Cyano-4-Phenylpyrrole Derivatives

| Compound | Organism(s) | MIC (µg/mL) | Reference |

| Hydrazone 4f | Streptococcus faecalis, Escherichia coli | 3.91, 7.81 | [11] |

| Azo compound 6a | Streptococcus faecalis, Escherichia coli, Enterobacter cloacae | 3.91, 7.81, 3.91 | [11] |

| Compound 5c | Escherichia coli, Pseudomonas aeruginosa | 6.05 | [12] |

| Compound 5e | Gram-negative bacteria | 6.25 | [12] |

Structure-Activity Relationships (SAR)

The biological activity of 3-cyano-4-phenylpyrrole derivatives is highly dependent on the nature and position of substituents on both the pyrrole and phenyl rings.

-

Substituents on the Phenyl Ring: In a study of 3-substituted benzoyl-4-substituted phenyl-1H-pyrrole derivatives as anticancer agents, the introduction of electron-donating groups at the 4th position of the phenyl ring was found to increase anticancer activity.[4] Compounds bearing a 3,4-dimethoxyphenyl group at this position showed potent activity.[4]

-

Substituents on the Pyrrole Nitrogen: For androgen receptor antagonists, the incorporation of an arylmethyl group at the N-1 position of the pyrrole ring enhanced antagonistic activity.[6]

-

Kinase Inhibitors: In a series of 3-cyano-4-(phenoxyanilino)quinolines as MEK inhibitors, the best activity was observed with alkoxy groups at both the 6- and 7-positions of the quinoline ring.[13] For Src kinase inhibition with 4-anilino-3-cyanobenzo[g]quinolines, optimal activity was achieved when both the 7- and 8-positions were substituted with alkoxy groups.[14]

Future Perspectives

The 3-cyano-4-phenylpyrrole scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Future research in this area is likely to focus on:

-

Lead Optimization: Further derivatization of existing active compounds to improve their potency, selectivity, and pharmacokinetic profiles.

-

Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways through which these compounds exert their biological effects.

-

Combinatorial Chemistry: The use of high-throughput synthesis and screening techniques to explore a wider chemical space around the 3-cyano-4-phenylpyrrole core.

-

Drug Delivery: The development of novel formulations and drug delivery systems to enhance the therapeutic efficacy and reduce the side effects of these compounds.

Conclusion

The 3-cyano-4-phenylpyrrole scaffold has proven to be a remarkably versatile and valuable motif in medicinal chemistry. Its synthetic accessibility and the diverse range of biological activities exhibited by its derivatives underscore its importance as a privileged structure. A thorough understanding of the synthetic methodologies, medicinal chemistry applications, and structure-activity relationships associated with this scaffold will undoubtedly continue to fuel the discovery and development of novel and effective therapeutic agents for a wide range of human diseases.

References

-

Site-Selectivity of the Reaction of 3-Amino-4-Cyano-5-Phenyl-1 H -Pyrrole-2-Carboxylic Acid Amide with α-Halocarbonyl Compounds. Antimicrobial Activity and Docking Study for COVID-19 of the Products. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis of 3‐amino‐4‐cyano‐5‐phenyl‐1H‐pyrrole‐2‐carboxamides. (n.d.). ResearchGate. Retrieved from [Link]

-

Recent synthetic and medicinal perspectives of pyrroles: An overview. (2017). Allied Academies. Retrieved from [Link]

-

Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives. (n.d.). Bentham Science. Retrieved from [Link]

-

Large-scale reactions for the synthesis of 3-cyanopyrroles 1c, 4a, and 16b. (n.d.). ResearchGate. Retrieved from [Link]

-

The Discovery of 3-((4-Chloro-3-methoxyphenyl)amino)-1-((3R,4S)-4-cyanotetrahydro-2H-pyran-3-yl)-1H-pyrazole-4-carboxamide, a Highly Ligand Efficient and Efficacious Janus Kinase 1 Selective Inhibitor With Favorable Pharmacokinetic Properties. (2017). Journal of Medicinal Chemistry. Retrieved from [Link]

-

Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. (n.d.). Oriental Journal of Chemistry. Retrieved from [Link]

-

Synthesis and antimicrobial activity of some pyrrole derivatives. IV. (n.d.). PubMed. Retrieved from [Link]

-

Synthesis and structure-activity relationships of 3-cyano-4-(phenoxyanilino)quinolines as MEK (MAPKK) inhibitors. (2000). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

-

Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives. (2021). Molecules. Retrieved from [Link]

-

Synthesis and Antimicrobial Evaluation of Novel 4-phenylPyrrole-2-Carboxamides. (2020). Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]

-

Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. (2017). Molecules. Retrieved from [Link]

-

Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. (2017). MDPI. Retrieved from [Link]

-

Design, synthesis, and biological evaluation of 4-phenylpyrrole derivatives as novel androgen receptor antagonists. (2012). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

-

N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide. (2021). MDPI. Retrieved from [Link]

-

Synthesis and Antitumor Activity of 2-Amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine Derivatives in vitro. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis and cytotoxic activity of new indolylpyrrole derivatives. (2021). Egyptian Journal of Chemistry. Retrieved from [Link]

-

A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils. (2014). Molecules. Retrieved from [Link]

-

Phenylpyrrole derivatives as neural and inducible nitric oxide synthase (nNOS and iNOS) inhibitors. (2009). European Journal of Medicinal Chemistry. Retrieved from [Link]

-

Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. (n.d.). IntechOpen. Retrieved from [Link]

-

One-Pot Synthesis , Characterization and Antimicrobial Activity of New 3-Cyano-4-Alkyl-6-(2,5-Dichlorothiophen-3-Yl)-2(1H)-Pyridones. (n.d.). ResearchGate. Retrieved from [Link]

-

New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. (2022). Molecules. Retrieved from [Link]

-

Exploring the regioselectivity of the cyanoalkylation of 3-aza-1,5-dienes: photoinduced synthesis of 3-cyanoalkyl-4-pyrrolin-2-ones. (n.d.). Organic Chemistry Frontiers. Retrieved from [Link]

-

A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils. (2014). MDPI. Retrieved from [Link]

-

A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils. (2014). PubMed. Retrieved from [Link]

-

Synthesis and antimicrobial activity of 4, 5 – diphenyl pyrrole derivatives. (n.d.). International Journal of Current Research. Retrieved from [Link]

-

Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan: Comparison of the Influence of the NO 2 and CN Groups on Crystal Packing and Density. (2022). MDPI. Retrieved from [Link]

-

Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo [3,4-d]pyrimidine derivatives. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Structure-activity relationship analysis of 3-phenylpyrazole derivatives as androgen receptor antagonists. (2020). Journal of Biomolecular Structure & Dynamics. Retrieved from [Link]

-

4-Anilino-3-cyanobenzo[g]quinolines as kinase inhibitors. (2002). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

-

Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl). (n.d.). Preprints.org. Retrieved from [Link]

-

Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2022). MDPI. Retrieved from [Link]

-

Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. (n.d.). Frontiers in Chemistry. Retrieved from [Link]

Sources

- 1. alliedacademies.org [alliedacademies.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. eurekaselect.com [eurekaselect.com]

- 5. Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and biological evaluation of 4-phenylpyrrole derivatives as novel androgen receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and cytotoxic activity of new indolylpyrrole derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 8. mdpi.com [mdpi.com]

- 9. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. biomedres.us [biomedres.us]

- 13. Synthesis and structure-activity relationships of 3-cyano-4-(phenoxyanilino)quinolines as MEK (MAPKK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 4-Anilino-3-cyanobenzo[g]quinolines as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural and Synthetic Divergence: 4-Phenyl-1H-pyrrole-3-carbonitrile vs. Vonoprazan Intermediates

Executive Summary

In the landscape of medicinal chemistry, the pyrrole-3-carbonitrile scaffold serves as a highly versatile pharmacophore. However, the regiochemistry of aryl substitutions on this ring dictates entirely divergent synthetic pathways and pharmacological applications. This technical guide provides an in-depth comparative analysis between 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile —the critical intermediate for the potassium-competitive acid blocker (P-CAB) Vonoprazan—and its structural isomer, 4-phenyl-1H-pyrrole-3-carbonitrile . Designed for drug development professionals, this whitepaper explores the causality behind experimental choices, details self-validating synthetic protocols, and establishes a robust framework for scaling these heterocyclic systems.

Mechanistic Rationale: Regiochemistry in Drug Design

The spatial orientation of the phenyl ring on the pyrrole core fundamentally alters the molecule's electronic distribution and receptor binding affinity.

-

The C5-Aryl Paradigm (Vonoprazan Intermediates): Vonoprazan (Takecab) relies on the 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile intermediate [1]. The 2-fluorophenyl group at the C5 position is non-negotiable; it provides essential

stacking and lipophilic interactions within the potassium-binding pocket of the gastric -

The C4-Aryl Paradigm (4-Phenyl Analogs): Conversely, 4-phenyl-1H-pyrrole-3-carbonitrile derivatives project the bulk of the aryl group into a different steric quadrant. This specific geometry is frequently exploited in the design of anti-hyperglycemic agents and kinase inhibitors [4], where the C4-phenyl group occupies distinct hydrophobic pockets that a C5-substituted analog cannot access without severe steric clashing.

Retrosynthetic Analysis & Causality in Experimental Choices

The placement of the aryl group dictates the retrosynthetic disconnection. You cannot efficiently use the same synthetic route for both isomers due to the electronic demands of pyrrole ring closure.

Pathway A: The Vonoprazan Intermediate (C5-Aryl)

Synthesizing 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile requires a method that selectively places the aryl group adjacent to the pyrrole nitrogen. The most industrially viable route is the one-pot reductive cyclization of 2-[2-(2-fluorophenyl)-2-oxoethyl]malononitrile [2].

-

Causality in Catalyst Choice: Raney-Nickel is selected over Palladium on Carbon (Pd/C) for the initial step because Raney-Ni acts as a highly chemoselective heterogeneous catalyst that reduces the aliphatic nitrile over the aromatic ketone.

-

Mechanistic Causality: The high affinity of the nitrile nitrogen for the nickel surface leads to the formation of an intermediate imine. The acidic environment (acetic acid) protonates the ketone, increasing its electrophilicity. This drives an intramolecular nucleophilic attack by the newly formed imine/amine, culminating in dehydration to establish aromaticity. This cascade avoids the isolation of unstable open-chain intermediates.

Pathway B: The 4-Phenyl Analog (C4-Aryl)

To synthesize 4-phenyl-1H-pyrrole-3-carbonitrile, the Van Leusen [3+2] cycloaddition is the gold standard [3].

-

Causality in Reagent Choice: TosMIC (p-toluenesulfonylmethyl isocyanide) acts as a versatile C-N-C synthon. When reacted with an electron-deficient alkene like cinnamonitrile under basic conditions, the sulfone and isocyanide groups stabilize the initial carbanion.

-

Mechanistic Causality: The base-driven Michael addition is followed by a 5-endo-trig cyclization. The tosyl group, being an exceptional leaving group, is eliminated. This elimination is the thermodynamic driver of the reaction, irreversibly pushing the intermediate towards the fully aromatized 4-phenyl-1H-pyrrole-3-carbonitrile.

Experimental Protocols: Self-Validating Workflows

The following protocols are designed as self-validating systems, ensuring that researchers can visually and analytically confirm the success of each critical phase without immediate reliance on complex spectroscopy.

Protocol 1: Synthesis of 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile

Objective: One-pot reductive cyclization.

-

Substrate Dissolution: In a 500 mL round-bottom flask, dissolve 50.0 g (0.265 mol) of 2-[2-(2-fluorophenyl)-2-oxoethyl]malononitrile in 165 mL of Tetrahydrofuran (THF). Stir at 20°C until a homogenous solution is achieved.

-

Acidification: Add 2.8 mL of glacial acetic acid. Causality: The acid acts as a proton donor to activate the ketone for subsequent cyclization.

-

Catalyst Addition: Purge the vessel with nitrogen. Carefully add 20.0 g (wet weight) of Raney-Nickel.

-

Hydrogenation (Self-Validating Step): Introduce a hydrogen atmosphere (balloon or 1 atm pressure). Stir vigorously for 3 hours at 20°C.

-

Self-Validating Indicator: The cessation of hydrogen gas uptake and the transition of the reaction mixture from a distinct suspension to a clear supernatant (upon settling of the catalyst) indicates the complete reduction of the nitrile and subsequent cyclization.

-

-

Workup: Purge with nitrogen, filter the catalyst through a Celite pad, and wash with ethyl acetate. Concentrate the filtrate under reduced pressure and recrystallize from 30% ethanol to yield the product.

Protocol 2: Synthesis of 4-phenyl-1H-pyrrole-3-carbonitrile

Objective: Van Leusen [3+2] Cycloaddition.

-

Carbanion Generation: In a dry 250 mL flask under argon, suspend 1.2 equivalents of Sodium Hydride (NaH, 60% dispersion in mineral oil) in a 2:1 mixture of anhydrous diethyl ether and DMSO. Cool to 0°C.

-

Cycloaddition: Slowly add a solution of TosMIC (1.0 eq) and cinnamonitrile (1.0 eq) in ether/DMSO dropwise over 30 minutes.

-

Causality: Slow addition prevents the dimerization of the TosMIC carbanion and controls the exothermic Michael addition.

-

-

Aromatization (Self-Validating Step): Allow the reaction to warm to room temperature and stir for 4 hours.

-

Self-Validating Indicator: The precipitation of sodium p-toluenesulfinate as a dense white solid serves as a visual confirmation of successful cyclization and tosyl elimination.

-

-

Isolation: Quench carefully with cold water. Extract with ethyl acetate, wash the organic layer with brine, dry over anhydrous

, and purify via silica gel chromatography.

Quantitative Data: Synthetic Pathway Comparison

The following table summarizes the quantitative metrics and operational parameters for the two divergent synthetic routes.

| Parameter | Vonoprazan Intermediate (C5-Aryl) | 4-Phenyl Analog (C4-Aryl) |

| Target Molecule | 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile | 4-phenyl-1H-pyrrole-3-carbonitrile |

| Primary Synthetic Route | Reductive Cyclization | Van Leusen [3+2] Cycloaddition |

| Key Starting Materials | 2-(2-fluorobenzoyl)malononitrile | TosMIC + Cinnamonitrile |

| Catalyst / Base | Raney-Ni / | NaH or KOH (Stoichiometric) |

| Reaction Time | 3 - 4 Hours | 4 - 6 Hours |

| Typical Yield | 85% - 91% | 65% - 75% |

| Atom Economy | High (Water is the primary byproduct) | Moderate (Loss of Tosyl group) |

| Industrial Scalability | Excellent (One-pot, easily scalable) | Moderate (Exothermic, requires strict anhydrous conditions) |

Visualizing the Synthetic Workflows

The diagram below illustrates the divergent logic gates in the synthesis of pyrrole-3-carbonitrile scaffolds based on desired regiochemistry.

Figure 1: Divergent synthetic workflows for C4 vs. C5 aryl-substituted pyrrole-3-carbonitriles.

Conclusion

The distinction between 4-phenyl-1H-pyrrole-3-carbonitrile and the Vonoprazan intermediate extends far beyond a simple shift in regiochemistry. It dictates the entire retrosynthetic logic, the choice of catalytic systems, and the ultimate pharmacological utility of the molecule. By understanding the causality behind reductive cyclizations versus [3+2] cycloadditions, drug development professionals can better optimize these scaffolds for scale-up, ensuring high atom economy and robust, self-validating manufacturing processes.

References

- Title: Synthetic method of 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde (CN112194607A)

-

Title: Synthesis of Multi-Substituted Pyrrole Derivatives Through[3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds Source: PubMed Central (PMC6222384) URL: [Link]

-

Title: Synthesis and Evaluation of Novel Pyrroles and Pyrrolopyrimidines as Anti-Hyperglycemic Agents Source: PubMed Central (PMC4021764) URL: [Link]

Technical Guide: 4-Phenyl-1H-Pyrrole-3-Carbonitrile in STING Agonist Development

This technical guide details the role of 4-phenyl-1H-pyrrole-3-carbonitrile as a foundational scaffold in the development of non-nucleotide STING agonists. It synthesizes recent medicinal chemistry breakthroughs, specifically focusing on the transition from intratumoral cyclic dinucleotides (CDNs) to systemically available small molecules.[1]

Executive Summary

The Stimulator of Interferon Genes (STING) pathway is a critical bridge between innate and adaptive immunity.[2] While first-generation agonists (e.g., ADU-S100) mimicked endogenous cyclic dinucleotides (CDNs), they suffered from poor membrane permeability and rapid enzymatic degradation, limiting them to intratumoral administration.

4-phenyl-1H-pyrrole-3-carbonitrile has emerged as a privileged scaffold for non-nucleotide STING agonists . Unlike CDNs, this planar, lipophilic core allows for systemic delivery and oral bioavailability. Research, notably the 2023 study by Shen et al., validated that derivatives of this scaffold can bind the STING C-terminal domain (CTD), induce the active "closed-lid" conformation, and elicit potent Type I interferon responses comparable to advanced clinical candidates like SR-717.

Structural Architecture & Mechanistic Profile

The Scaffold: Why Pyrrole-3-Carbonitrile?

The 4-phenyl-1H-pyrrole-3-carbonitrile core provides a unique combination of electronic and steric properties essential for occupying the STING ligand-binding pocket (LBP).

-

Pyrrole Core (H-Bond Donor/Acceptor): The NH of the pyrrole acts as a critical hydrogen bond donor to residues within the STING pocket (typically Tyr167 or Ser168 in hSTING), mimicking the interaction of the guanine base in cGAMP.

-

3-Carbonitrile Group (-CN): This group is electron-withdrawing, modulating the pKa of the pyrrole ring. It often engages in water-mediated hydrogen bonding or direct polar interactions with the protein backbone.

-

4-Phenyl Moiety: This provides the necessary hydrophobic bulk to displace water from the LBP and engage in

-

Mechanism of Activation

The biological activity of this scaffold relies on a specific conformational switch in the STING dimer.

-

Resting State: STING exists as a dimer in the ER membrane with an "open" V-shaped pocket.

-

Ligand Entry: Two molecules of the pyrrole agonist (or a linked dimer) enter the pocket.

-

Conformational Closure: The 4-phenyl group sterically forces the "lid" (residues 230–240) to close.

-

Oligomerization: This closure triggers the rotation of the ligand-binding domain relative to the transmembrane domain, enabling STING to oligomerize and translocate to the Golgi.

Signaling Pathway Visualization

The following diagram illustrates the signal transduction cascade initiated by the agonist.

Caption: Agonist-mediated activation of the cGAS-STING axis leading to interferon production.[1]

Structure-Activity Relationship (SAR) Logic[3]

The optimization of "Compound 4A" (the lead containing the 4-phenyl-1H-pyrrole-3-carbonitrile core) reveals critical design rules.

| Structural Zone | Modification | Effect on Potency | Mechanistic Rationale |

| Position 1 (NH) | Alkylation (Methyl/Ethyl) | Loss of Activity | Disrupts critical H-bond donor capability to the pocket hinge region. |

| Position 3 (-CN) | Replacement with -CONH2 | Reduced Potency | The nitrile is sterically compact; amides introduce clashes or unfavorable desolvation costs. |

| Position 4 (Phenyl) | Para-substitution (e.g., -F, -Cl) | Increased Potency | Halogens fill small hydrophobic sub-pockets and improve metabolic stability against P450 oxidation. |

| Position 5 | Introduction of Aniline/Amide | Critical for Efficacy | Extending the scaffold here allows interaction with the "lid" region, locking the active conformation. |

Key Insight: The 4-phenyl-1H-pyrrole-3-carbonitrile is not the final drug but the anchor. The most potent derivatives (e.g., Compounds 7F, 7P) append an aniline moiety at position 5, creating a "molecular glue" effect that stabilizes the STING dimer interface.

Experimental Protocols

Chemical Synthesis of the Core Scaffold

Objective: Synthesize 2-amino-4-phenyl-1H-pyrrole-3-carbonitrile as a precursor for SAR exploration. This utilizes a multicomponent Gewald-type reaction or similar condensation.

Reagents:

-

Phenacyl bromide (2-bromoacetophenone)

-

Triethylamine (Et3N) or Sodium Ethoxide

-

Ethanol (Anhydrous)

Step-by-Step Protocol:

-

Preparation: Dissolve malononitrile (10 mmol) in anhydrous ethanol (20 mL) in a round-bottom flask.

-

Activation: Add triethylamine (10 mmol) dropwise at 0°C. Stir for 15 minutes.

-

Addition: Slowly add phenacyl bromide (10 mmol) to the mixture. The solution will likely darken.

-

Cyclization: Heat the mixture to reflux (approx. 78°C) for 3–5 hours. Monitor via TLC (Hexane:EtOAc 3:1).

-

Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (100 mL).

-

Isolation: A precipitate should form. Filter the solid under vacuum.

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel) to yield the 2-amino-4-phenyl-1H-pyrrole-3-carbonitrile intermediate.

Biological Validation: THP1-Dual Reporter Assay

Objective: Quantify STING pathway activation via IRF pathway induction.

System: THP1-Dual™ cells (InvivoGen), which express an ISRE-Lucia luciferase reporter.

Protocol:

-

Seeding: Plate THP1-Dual cells at

cells/well in a 96-well plate using RPMI 1640 media. -

Treatment: Add the test compound (dissolved in DMSO) at varying concentrations (e.g., 0.1

M to 50 -

Incubation: Incubate for 24 hours at 37°C, 5% CO2.

-

Measurement: Transfer 10

L of culture supernatant to a white opaque plate. -

Detection: Add 50

L of QUANTI-Luc™ substrate. Measure luminescence immediately using a plate reader. -

Analysis: Plot Relative Light Units (RLU) vs. Log[Concentration] to determine

.

Synthesis of Workflow & Logic

The following diagram outlines the logical flow from scaffold selection to lead optimization, highlighting the critical decision points in the development process.

Caption: Iterative medicinal chemistry workflow for optimizing the pyrrole scaffold.

References

-

Shen, C., Xu, P., Zhang, C., et al. (2023).[6] "Structure–Activity Relationship Study of 1H-Pyrrole-3-carbonitrile Derivatives as STING Receptor Agonists." ACS Medicinal Chemistry Letters, 14(8), 1079–1087.[6][7]

-

Chin, E. N., Yu, C., Vartabedian, V. F., et al. (2020).[1][8] "Antitumor activity of a systemic STING-activating non-nucleotide cGAMP mimetic." Science, 369(6506), 993-999. (Context on SR-717 and non-nucleotide agonists).

-

Pan, B. S., Perera, S. A., Piesvaux, J. A., et al. (2020). "An orally available non-nucleotide STING agonist with antitumor activity."[1][6][8][9][10] Science, 369(6506), eaba6098.[1] (Context on MSA-2).

-

InvivoGen. "THP1-Dual™ Cells Protocol." (Standard industry protocol for STING reporter assays).

-

[Link]

-

Sources

- 1. Structure–Activity Relationship Study of 1H-Pyrrole-3-carbonitrile Derivatives as STING Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Microtubule-Targeting 7-Deazahypoxanthines Derived from Marine Alkaloid Rigidins: Exploration of the N3 and N9 Positions and Interaction with Multi-Drug Resistance Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Evaluation of Novel Pyrroles and Pyrrolopyrimidines as Anti-Hyperglycemic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. preprints.org [preprints.org]

- 6. inimmune.com [inimmune.com]

- 7. Structure-Activity Relationship Study of 1 H-Pyrrole-3-carbonitrile Derivatives as STING Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. New, pharmacologically available STING agonists promote antitumor immunity in mice | EurekAlert! [eurekalert.org]

- 9. Discovery of Non-Nucleotide Small-Molecule STING Agonists via Chemotype Hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The 4-Phenyl-1H-Pyrrole-3-Carbonitrile Scaffold: A Privileged Pharmacophore in Modern Drug Discovery

Executive Summary

In contemporary medicinal chemistry, the identification and optimization of "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse biological targets—is a cornerstone of rational drug design. The 4-phenyl-1H-pyrrole-3-carbonitrile core, particularly its 2-amino derivatives, has emerged as a highly versatile pharmacophore. As a Senior Application Scientist, I have observed this scaffold successfully deployed across multiple therapeutic arenas, most notably as broad-spectrum Metallo-β-Lactamase (MBL) inhibitors, Stimulator of Interferon Genes (STING) receptor agonists, and targeted oncology agents.

This whitepaper provides an in-depth technical analysis of the structure-activity relationships (SAR) governing this scaffold, elucidating the mechanistic causality behind substituent modifications and providing self-validating experimental protocols for its synthesis and biological evaluation.

Structural Anatomy & Physicochemical Profiling

The pharmacological versatility of the 4-phenyl-1H-pyrrole-3-carbonitrile scaffold stems from its dense arrangement of hydrogen bond donors/acceptors, metal-coordinating vectors, and hydrophobic surfaces within a compact, rigid planar system.

Table 1: Key Pharmacophoric Features and SAR Implications

| Position | Functional Group | Primary Interaction | SAR Implication |

| N1 | Hydrogen / Alkyl / Aryl | Van der Waals / Steric Bulk | Bulky groups (e.g., benzyl) enhance broad-spectrum MBL inhibition by occupying hydrophobic pockets, but may hinder binding in STING receptor stabilization. |

| C2 | Amino (-NH₂) / Acylamino | H-Bonding / Metal Coordination | Critical for anchoring. Acylation (e.g., N-benzoyl) significantly improves IMP-1 inhibition by providing additional steric trapping and altering the dipole moment. |

| C3 | Carbonitrile (-C≡N) | H-Bond Acceptor | Indispensable for activity. The strong electron-withdrawing nature stabilizes the pyrrole ring; replacement typically leads to a complete loss of target affinity. |

| C4 | Phenyl / Aryl | Pi-Pi Stacking / Hydrophobic | Essential for engaging hydrophobic pockets in target proteins (e.g., the colchicine-binding site of tubulin). |

| C5 | Hydrogen / Phenyl | Steric Bulk / Conformation | Vicinal 4,5-diphenyl groups lock the molecular conformation, heavily favoring binding to the B1 subgroup of MBLs. |

SAR in Metallo-β-Lactamase (MBL) Inhibition

The rise of carbapenem-resistant Enterobacteriaceae is driven largely by the bacterial expression of MBLs (e.g., IMP-1, VIM-2, NDM-1). These enzymes utilize active-site zinc ions (

The 2-amino-4,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives have demonstrated potent, broad-spectrum MBL inhibition . Mechanistically, the C2-amino (or acylamino) group acts as a primary coordination vector for the active-site zinc ions. The C3-carbonitrile group provides a critical hydrogen bond acceptor that interacts with conserved active-site residues (such as Asn233 in IMP-1).

Causality of Acylation: Unmodified C2-amino groups yield moderate inhibition (

Fig 1: Mechanistic binding model of the pyrrole scaffold within the MBL active site.

SAR in Oncology and Immune Modulation

Beyond antimicrobial resistance, the scaffold is highly active in oncology. Recent studies have identified 1H-pyrrole-3-carbonitrile derivatives as potent non-nucleotide STING receptor agonists .

Causality of STING Activation: The STING pathway is critical for inducing Type I interferons in tumor microenvironments. SAR studies reveal that maintaining an unsubstituted N1 position is vital for STING binding, as the N-H acts as a critical hydrogen bond donor to the STING C-terminal domain (CTD). Furthermore, introducing an acetylene-substituted aniline at the C4/C5 position significantly increases the thermal stability of the hSTING protein (

Additionally, pyrrolopyrimidine derivatives (synthesized directly from the 2-amino-4-phenyl-1H-pyrrole-3-carbonitrile precursor) act as selective disruptors of the perinucleolar compartment, a marker of tumor metastasis .

Experimental Methodologies (Self-Validating Systems)

To ensure high-fidelity data generation, the following protocols incorporate built-in validation steps to prevent false positives (e.g., Pan-Assay Interference Compounds - PAINS).

Protocol A: Synthesis of 2-Amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile

Rationale: We utilize a modified Knoevenagel condensation followed by intramolecular cyclization. The use of malononitrile is non-negotiable as it provides the highly electrophilic dicyanomethylene group required for pyrrole ring closure.

-

Imine Formation: Dissolve benzoin (10 mmol) and benzylamine (10 mmol) in 50 mL of dry benzene. Reflux at 80°C for 9 hours using a Dean-Stark trap to remove water, driving the equilibrium toward the imine.

-

Cyclization: Cool the mixture to room temperature. Add malononitrile (10 mmol) and a catalytic amount of pyridine (2 mL).

-

Reflux & Monitor: Reflux the solution until a solid precipitate forms (typically 4-6 hours). Monitor via TLC (Hexane:Ethyl Acetate 3:1) until the imine spot disappears.

-

Purification: Evaporate the solvent under reduced pressure. Recrystallize the crude residue from hot ethanol.

-

Validation: Confirm structure via

-NMR (DMSO-

Protocol B: High-Throughput Screening (HTS) for MBL Inhibition

Rationale: Nitrocefin is a chromogenic cephalosporin that shifts from yellow to red upon

-

Enzyme Preparation: Dilute recombinant IMP-1 in assay buffer (50 mM HEPES, pH 7.5, 50 µM

, 0.01% Triton X-100 to prevent non-specific aggregation). -

Inhibitor Pre-incubation: Dispense 10 µL of the pyrrole compound (serial dilutions in DMSO) into a 96-well plate. Add 80 µL of the enzyme solution. Incubate for 15 minutes at 25°C to allow equilibrium binding.

-

Reaction Initiation: Add 10 µL of nitrocefin (final concentration 100 µM).

-

Kinetic Readout: Monitor absorbance at 482 nm every 30 seconds for 10 minutes using a microplate reader.

-

Self-Validation (Orthogonal Control): Run a parallel plate using a buffer lacking

but containing 1 mM EDTA to ensure the baseline hydrolysis is zero. Compounds showing inhibition only in the presence of excess zinc are flagged as non-specific chelators rather than true active-site binders.

Fig 2: Iterative SAR and lead optimization workflow for pyrrole derivatives.

Quantitative Data Summary

The table below synthesizes the inhibitory impact of specific substituent modifications on the 4-phenyl-1H-pyrrole-3-carbonitrile core against the IMP-1 MBL target.

Table 2: Comparative SAR Data for MBL (IMP-1) Inhibition

| Compound ID | N1 Substituent | C2 Substituent | C4/C5 Substituents | IMP-1 | Efficacy Status |

| 1a | Benzyl | -NH₂ | 4,5-Diphenyl | 21.0 ± 2.1 | Moderate Lead |

| 1b | Benzyl | -NH-Acetyl | 4,5-Diphenyl | 15.3 ± 1.8 | Improved |

| 1c | Benzyl | -NH-Benzoyl | 4,5-Diphenyl | < 10.0 | Potent Inhibitor |

| 2a | Hydrogen | -NH₂ | 4-Phenyl | > 100.0 | Inactive |

| 2b | 4-Methoxyphenyl | -NH₂ | 4-Phenyl | 30.5 ± 3.4 | Weak Lead |

Note: The transition from Compound 2a to 1a demonstrates the absolute necessity of the N1-benzyl group and the C5-phenyl group in locking the conformation required for MBL active-site penetration.

References

-

McGeary, R. P., et al. "Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor." European Journal of Medicinal Chemistry, 2017.[Link]

-

Shen, C., et al. "Structure–Activity Relationship Study of 1H-Pyrrole-3-carbonitrile Derivatives as STING Receptor Agonists." ACS Medicinal Chemistry Letters, 2023.[Link]

-

Frankowski, K. J., et al. "Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment, a Marker of Tumor Progression toward Metastasis." Journal of Medicinal Chemistry, 2018.[Link]

4-phenyl-1H-pyrrole-3-carbonitrile molecular weight and formula

[1][2][3][4]

Executive Summary

4-phenyl-1H-pyrrole-3-carbonitrile (CAS: 40167-37-1) is a trisubstituted pyrrole derivative characterized by a phenyl group at the C4 position and a nitrile (cyano) moiety at the C3 position.[1][2] Unlike the more common 2,5-substituted pyrroles obtained via standard electrophilic aromatic substitution, this 3,4-disubstituted scaffold requires specific de novo ring construction methods. It serves as a high-value pharmacophore in the development of tyrosine kinase inhibitors (e.g., JAK inhibitors) and agrochemical fungicides, offering a rigid template for hydrogen bond donor/acceptor interactions within enzyme active sites.

Physicochemical Identity

The molecular data below establishes the baseline for identification and quality control in synthetic workflows.

| Parameter | Specification |

| Chemical Name | 4-phenyl-1H-pyrrole-3-carbonitrile |

| CAS Registry Number | 40167-37-1 |

| Molecular Formula | C₁₁H₈N₂ |

| Molecular Weight | 168.19 g/mol |

| Exact Mass | 168.0687 |

| Physical State | Solid (Pale yellow to off-white powder) |

| Melting Point | 135–138 °C (Experimental) |

| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water |

| SMILES | N#CC1=CN=CC1c2ccccc2 (Tautomer dependent) / C1=CC=C(C=C1)C2=C(C=NC2)C#N |

Synthetic Architecture: The Van Leusen Protocol

Retrosynthetic Analysis

Direct functionalization of the pyrrole ring typically occurs at the electron-rich

Experimental Protocol

Objective: Synthesis of 4-phenyl-1H-pyrrole-3-carbonitrile via [3+2] cycloaddition.

Reagents:

-

Precursor A: Cinnamonitrile (3-phenylacrylonitrile) [1.0 equiv]

-

Precursor B: Tosylmethyl isocyanide (TosMIC) [1.1 equiv]

-

Base: Sodium Hydride (NaH, 60% dispersion in oil) [2.2 equiv]

-

Solvent: Anhydrous DMSO / Diethyl Ether (2:1 ratio)

Step-by-Step Workflow:

-

Activation: In a flame-dried round-bottom flask under Argon, suspend NaH (2.2 equiv) in anhydrous diethyl ether. Cool to 0 °C.

-

TosMIC Addition: Add a solution of TosMIC (1.1 equiv) in DMSO dropwise over 15 minutes. The solution will turn yellow/orange, indicating the formation of the TosMIC carbanion.

-

Cycloaddition: Add Cinnamonitrile (1.0 equiv) dissolved in DMSO/Ether dropwise. Maintain temperature at 0–5 °C during addition to prevent polymerization.

-

Elimination: Allow the reaction to warm to room temperature and stir for 3–5 hours. The base facilitates the elimination of the

-toluenesulfinate group, driving aromatization. -

Quench & Workup: Dilute the mixture slowly with ice-cold water. Extract with Ethyl Acetate (3x).[3] Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes:EtOAc gradient) to yield the product as a pale yellow solid.

Mechanistic Pathway

The reaction proceeds via a base-mediated Michael addition of the TosMIC anion to the alkene, followed by 5-endo-dig cyclization and subsequent elimination of the tosyl group.

Figure 1: Mechanistic flow of the Van Leusen reaction yielding 3,4-disubstituted pyrroles.

Structural Elucidation & Quality Control

To validate the synthesis, the following spectral signatures must be confirmed.

Proton NMR (¹H NMR, 300 MHz, DMSO-d₆)

- 11.8–12.2 ppm (br s, 1H): Pyrrole NH . Broad signal due to exchangeable proton.

- 7.6–7.7 ppm (d/s, 1H): Pyrrole C2-H . This proton is deshielded due to the adjacent electron-withdrawing nitrile group.

- 7.2–7.5 ppm (m, 5H): Phenyl protons. Typical multiplet pattern.

- 6.9–7.0 ppm (d/s, 1H): Pyrrole C5-H .

Infrared Spectroscopy (FT-IR)

-

~2220–2230 cm⁻¹: Sharp, distinct absorption band characteristic of the C≡N (Nitrile) stretch.

-

~3200–3400 cm⁻¹: Broad absorption band characteristic of the N-H stretch.

Therapeutic & Synthetic Utility

The 4-phenyl-1H-pyrrole-3-carbonitrile scaffold is a privileged structure in drug discovery due to its specific electronic and steric properties.[4]

Scaffold Analysis

-

H-Bonding: The pyrrole NH acts as a hydrogen bond donor (HBD), while the nitrile nitrogen acts as a weak hydrogen bond acceptor (HBA). This dual functionality is ideal for binding to the hinge region of kinase ATP-binding pockets.

-

Electronic Modulation: The C3-nitrile is electron-withdrawing, reducing the electron density of the pyrrole ring. This increases the acidity of the NH proton (pKa ~15–16), enhancing its H-bond donor strength compared to unsubstituted pyrrole.

Applications

-

Kinase Inhibition: Derivatives of this scaffold are explored as JAK (Janus Kinase) inhibitors. The phenyl ring occupies the hydrophobic pocket, while the pyrrole core anchors the molecule via hinge binding.

-

Agrochemicals: The structure shares homology with Fludioxonil (a phenylpyrrole fungicide), suggesting potential antifungal activity via osmotic signal transduction interference.

-

Synthetic Intermediate: The nitrile group can be hydrolyzed to the corresponding carboxylic acid (C3-COOH) or reduced to an amine (C3-CH₂NH₂), serving as a gateway to diverse chemical libraries.

References

-

Van Leusen, A. M., et al. (1972). "A new and simple synthesis of the pyrrole ring system from Michael acceptors and tosylmethyl isocyanide." Tetrahedron Letters. Link

-

Mossetti, R., et al. (2018). "Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides." Molecules. Link

-

PubChem Compound Summary. (2025). "4-phenyl-1H-pyrrole-3-carbonitrile (CAS 40167-37-1)."[2] National Center for Biotechnology Information. Link

-

BenchChem. (2025). "Technical Support: Van Leusen Pyrrole Synthesis Protocols." Link

Methodological & Application

synthesis of 4-phenyl-1H-pyrrole-3-carbonitrile from alpha-hydroxyketones

Application Note: Strategic Synthesis of 4-Phenyl-1H-pyrrole-3-carbonitrile Scaffolds

-hydroxyketonesExecutive Summary & Scope

This technical guide details the synthetic pathway for constructing the 4-phenyl-1H-pyrrole-3-carbonitrile core, a privileged scaffold in medicinal chemistry found in various kinase inhibitors and tubulin polymerization antagonists.

While traditional pyrrole syntheses (e.g., Paal-Knorr) require 1,4-dicarbonyls, this protocol focuses on a more atom-economical Multicomponent Reaction (MCR) strategy using

Critical Note on Regiochemistry:

Direct condensation of

-

Stage I: One-pot construction of the 2-amino-pyrrole core.

-

Stage II: Regioselective deamination to yield the final 4-phenyl-1H-pyrrole-3-carbonitrile.

Mechanistic Pathway & Logic

The synthesis relies on a domino Knoevenagel condensation followed by a Thorpe-Ziegler cyclization. The regioselectivity is governed by the initial attack of malononitrile on the ketone carbonyl of the

Reaction Scheme:

-

Condensation: Malononitrile reacts with the ketone carbonyl of 2-hydroxyacetophenone (phenacyl alcohol).

-

Enamine Formation: Ammonia (from ammonium acetate) attacks the nitrile or condenses to form an enamine species.

-

Cyclization: Intramolecular nucleophilic attack closes the ring, yielding the 2-amino-3-cyano-4-phenyl pyrrole.

-

Deamination (Optional): Diazotization followed by reductive elimination removes the 2-amino group.

Figure 1: Logical flow of the regioselective synthesis from

Experimental Protocols

Stage I: Synthesis of 2-Amino-4-phenyl-1H-pyrrole-3-carbonitrile

This step utilizes a green, one-pot MCR protocol.

Materials:

-

Substrate: 2-Hydroxyacetophenone (Phenacyl alcohol) [CAS: 582-24-1]

-

Reagent A: Malononitrile [CAS: 109-77-3]

-

Reagent B: Ammonium Acetate (

) [CAS: 631-61-8] -

Solvent: Ethanol (Absolute) or Water (for green chemistry variants)

Protocol:

-

Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-hydroxyacetophenone (10 mmol, 1.36 g) in Ethanol (20 mL).

-

Addition: Add Malononitrile (10 mmol, 0.66 g) and Ammonium Acetate (12 mmol, 0.92 g) to the solution.

-

Reaction: Heat the mixture to reflux (

) with vigorous stirring. Monitor by TLC (Eluent: Ethyl Acetate/Hexane 1:3). The reaction is typically complete within 2–4 hours.-

Observation: The solution often turns from colorless to yellow/orange, and a solid precipitate may begin to form.

-

-

Work-up:

-

Cool the reaction mixture to room temperature (

). -

Pour the mixture into crushed ice (50 g) with stirring.

-

Collect the precipitated solid by vacuum filtration.[1]

-

-

Purification: Wash the filter cake with cold water (

) and cold ethanol (

Expected Yield: 75–85% Characterization (2-Amino intermediate):

-

IR: Distinct bands at

( -

Appearance: Yellow to brownish crystalline solid.

Stage II: Deamination to 4-Phenyl-1H-pyrrole-3-carbonitrile

To remove the amino group at position 2 and achieve the specific target structure.

Protocol:

-

Setup: Dissolve the 2-amino-pyrrole intermediate (5 mmol) in anhydrous THF (15 mL) under an inert atmosphere (

). -

Diazotization: Add tert-Butyl Nitrite (t-BuONO) (7.5 mmol) dropwise over 10 minutes at

. -

Reduction: Allow the mixture to warm to room temperature and stir for 1 hour. (The diazonium species formed in situ is reduced by the solvent or added DMF, often involving a radical mechanism).

-

Alternative: For higher reliability, add a hydrogen source like Hypophosphorous acid (

) if simple solvent reduction is insufficient.

-

-

Work-up: Evaporate the solvent under reduced pressure. Redissolve the residue in Ethyl Acetate and wash with water and brine.

-

Purification: Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Data Analysis & Validation

The following table summarizes the critical physicochemical shifts expected when converting the intermediate to the final product.

| Feature | 2-Amino Intermediate | Target: 4-Phenyl-1H-pyrrole-3-CN | Validation Check |

| C2 Proton (NMR) | Absent (substituted by | Present (Singlet/Doublet | Critical Pass/Fail |

| IR Spectrum | Doublet | Single sharp band | Loss of |

| Nitrile Band | Shift due to conjugation change | ||

| Solubility | Moderate in polar organic solvents | Higher lipophilicity | Retention time shift on HPLC |

Troubleshooting & Optimization

-

Issue: Low Yield in Stage I.

-

Cause: Polymerization of malononitrile.

-

Solution: Ensure ammonium acetate is fresh (not wet). Add malononitrile last, dropwise, to the refluxing mixture.

-

-

Issue: Oiling out during Work-up.

-

Solution: The product may form an oil if the water is not cold enough. Scratch the side of the flask with a glass rod to induce crystallization or use a seed crystal.

-

-

Issue: Regioselectivity (4-phenyl vs 5-phenyl).

-

Verification: The use of

-hydroxyketones specifically directs the phenyl to position 4 (beta to the nitrogen). If

-

References

-

Synthesis of 2-amino-3-cyanopyrroles: Silverberg, L. J., et al. "The synthesis of 2-amino-3-cyano-4-phenylpyrroles from phenacyl alcohol." Tetrahedron Letters, 2008. Link

-

Multicomponent Reactions: Menendez, J. C., et al. "Multicomponent reactions for the synthesis of pyrroles." Current Organic Synthesis, 2014. Link

-

Deamination Protocols: Doyle, M. P., et al. "Alkyl Nitrites as Deaminating Agents." Journal of Organic Chemistry, 1977. Link

-

General Pyrrole Synthesis Review: Estévez, V., et al. "General aspects of the synthesis of pyrroles." Chemical Reviews, 2014. Link

Sources

One-Pot Synthesis Protocol for Polysubstituted Pyrrole-3-Carbonitriles

Application Note: AN-SYN-PYR-04

Introduction & Scientific Rationale

The pyrrole scaffold is a cornerstone of medicinal chemistry, present in blockbuster drugs like Atorvastatin and Sunitinib. Among these, 2-amino-pyrrole-3-carbonitriles represent a privileged substructure due to their dense functionalization and proven biological activities, including antimicrobial, anticancer, and ion-channel modulation properties.

Traditional syntheses (e.g., Paal-Knorr, Hantzsch) often suffer from harsh conditions, limited substrate scope, or multi-step purifications. This Application Note details a robust, four-component, one-pot synthesis of polysubstituted pyrrole-3-carbonitriles.

The "Self-Validating" Logic

This protocol utilizes a convergent Multicomponent Reaction (MCR) strategy. The reaction is designed to be self-validating:

-

Thermodynamic Driving Force: The formation of the stable aromatic pyrrole ring drives the reaction to completion.

-

Visual Endpoints: The intermediate arylidenemalononitrile forms a precipitate or color change, while the final product typically precipitates upon cooling, simplifying workup.

-

Atom Economy: By combining an aldehyde, malononitrile, an amine, and an

-haloketone, we generate water and hydrohalic acid as the only byproducts, maximizing atom efficiency.

Mechanistic Insight

Understanding the cascade mechanism is critical for troubleshooting and optimizing yields. The reaction proceeds via a domino Knoevenagel condensation / Michael addition / Cyclization sequence.

Reaction Pathway[1][2][3][4][5][6]

-

Knoevenagel Condensation: The aromatic aldehyde reacts with malononitrile to form the electrophilic arylidenemalononitrile intermediate.

-

In-Situ Amination: The

-haloketone reacts with the amine (or ammonium acetate) to generate an unstable -

Michael Addition: The nucleophilic

-aminoketone attacks the electron-deficient alkene of the arylidenemalononitrile. -

Thorpe-Ziegler Cyclization: Intramolecular nucleophilic attack of the enamine carbon onto the nitrile occurs, followed by tautomerization to form the aromatic pyrrole.

Figure 1: Mechanistic pathway of the four-component synthesis. Note the convergence of two in-situ generated intermediates.

Standard Protocol (Ethanol/Reflux)

This protocol is optimized for 2-amino-4-aryl-5-phenyl-1H-pyrrole-3-carbonitriles .

Reagents & Materials[3][4][5][6][7][8][9]

-

Aromatic Aldehyde (1.0 mmol): e.g., Benzaldehyde (liquid) or 4-Nitrobenzaldehyde (solid).

-

Malononitrile (1.0 mmol): Handle with care; toxic.

-

Phenacyl Bromide (1.0 mmol): Lachrymator; handle in fume hood.

-

Ammonium Acetate (1.2 mmol): Source of ammonia for N-unsubstituted pyrroles.

-

Solvent: Ethanol (95% or absolute).

-

Catalyst: DABCO (10 mol%) or Piperidine (10 mol%). Note: Catalyst-free variants exist but are slower.

Step-by-Step Methodology

-

Pre-reaction Setup:

-

Equip a 25 mL round-bottom flask with a magnetic stir bar.

-

Ensure all glassware is clean; strict dryness is not required as water is a byproduct.

-

-

Reagent Addition (Sequential Mode):

-

Why Sequential? Adding aldehyde and malononitrile first ensures the Knoevenagel intermediate forms before the sensitive phenacyl bromide is introduced, reducing side reactions.

-

Add Aldehyde (1.0 mmol) and Malononitrile (1.0 mmol) to 5 mL Ethanol.

-

Add Catalyst (e.g., 2 drops of Piperidine or 11 mg DABCO).

-

Stir at room temperature for 5–10 minutes. Observation: A white precipitate or turbidity often indicates arylidenemalononitrile formation.

-

-

Component 3 & 4 Addition:

-

Add Phenacyl Bromide (1.0 mmol) and Ammonium Acetate (1.2 mmol) to the mixture.

-

-

Reaction:

-

Heat the mixture to Reflux (80°C) .

-

Monitor via TLC (Eluent: Hexane/Ethyl Acetate 7:3).

-

Endpoint: Disappearance of the aldehyde spot and appearance of a fluorescent spot (pyrrole) usually occurs within 30–60 minutes.

-

-

Workup (Precipitation Method):

-

Allow the reaction mixture to cool to room temperature.

-

Self-Validation: In most cases, the product will crystallize out of the ethanolic solution upon cooling.

-

If no precipitate forms, pour the mixture into 20 mL of crushed ice-water . Stir vigorously.

-

-

Purification:

-

Filter the solid under vacuum.

-

Wash with cold ethanol/water (1:1) to remove unreacted ammonium acetate and catalyst.

-